molecular formula C15H16ClNO2 B14381181 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene CAS No. 89727-59-3

1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene

Cat. No.: B14381181
CAS No.: 89727-59-3
M. Wt: 277.74 g/mol
InChI Key: XQCRKFIIKDQRLD-UHFFFAOYSA-N
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Description

1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a naphthalene ring and a chloroalkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene typically involves the nitration of naphthalene followed by the introduction of the chloroalkyl group. One common method is as follows:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitronaphthalene.

    Alkylation: The 5-nitronaphthalene is then subjected to Friedel-Crafts alkylation using 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 1-(1-Chloro-2,2-dimethylpropyl)-5-aminonaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as dyes and pigments.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene depends on the specific reactions it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation process.

    Substitution: The chloro group is replaced by a nucleophile through a nucleophilic substitution reaction.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chloro-2,2-dimethylpropyl)-naphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitronaphthalene: Lacks the chloroalkyl group, limiting its applications in alkylation reactions.

Uniqueness

1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is unique due to the presence of both a nitro group and a chloroalkyl group, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

CAS No.

89727-59-3

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

1-(1-chloro-2,2-dimethylpropyl)-5-nitronaphthalene

InChI

InChI=1S/C15H16ClNO2/c1-15(2,3)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17(18)19/h4-9,14H,1-3H3

InChI Key

XQCRKFIIKDQRLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC2=C1C=CC=C2[N+](=O)[O-])Cl

Origin of Product

United States

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